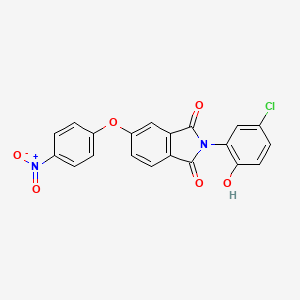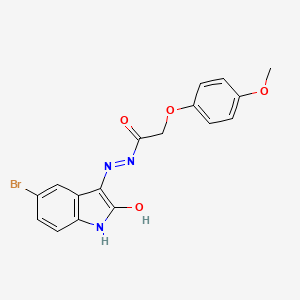
2-(5-chloro-2-hydroxyphenyl)-5-(4-nitrophenoxy)-1H-isoindole-1,3(2H)-dione
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(5-chloro-2-hydroxyphenyl)-5-(4-nitrophenoxy)-1H-isoindole-1,3(2H)-dione, also known as CAY10566, is a chemical compound that has gained attention in the field of scientific research due to its potential therapeutic applications. In
作用机制
2-(5-chloro-2-hydroxyphenyl)-5-(4-nitrophenoxy)-1H-isoindole-1,3(2H)-dione exerts its biological effects by inhibiting the activity of a protein called glycogen synthase kinase-3 beta (GSK-3β). GSK-3β is involved in various cellular processes, including cell proliferation, differentiation, and apoptosis. By inhibiting GSK-3β, 2-(5-chloro-2-hydroxyphenyl)-5-(4-nitrophenoxy)-1H-isoindole-1,3(2H)-dione can modulate these processes and exert its therapeutic effects.
Biochemical and Physiological Effects
2-(5-chloro-2-hydroxyphenyl)-5-(4-nitrophenoxy)-1H-isoindole-1,3(2H)-dione has been shown to have a range of biochemical and physiological effects. In cancer cells, it induces cell cycle arrest and apoptosis, leading to reduced tumor growth. It also inhibits angiogenesis, which is the process by which new blood vessels are formed to supply nutrients to tumors. Inflammatory cells, 2-(5-chloro-2-hydroxyphenyl)-5-(4-nitrophenoxy)-1H-isoindole-1,3(2H)-dione reduces the production of pro-inflammatory cytokines and chemokines, leading to reduced inflammation.
实验室实验的优点和局限性
2-(5-chloro-2-hydroxyphenyl)-5-(4-nitrophenoxy)-1H-isoindole-1,3(2H)-dione has several advantages for lab experiments. It is readily available in high purity, making it easy to use in various assays. It also has a well-defined mechanism of action, which allows researchers to study its effects on specific cellular processes. However, one limitation of 2-(5-chloro-2-hydroxyphenyl)-5-(4-nitrophenoxy)-1H-isoindole-1,3(2H)-dione is its relatively low solubility in water, which can make it challenging to use in some assays.
未来方向
There are several future directions for the research on 2-(5-chloro-2-hydroxyphenyl)-5-(4-nitrophenoxy)-1H-isoindole-1,3(2H)-dione. One area of interest is its potential as a therapeutic agent for cancer and inflammatory diseases. Further studies are needed to determine its efficacy in animal models and clinical trials. Another area of research is the development of more potent and selective GSK-3β inhibitors based on the structure of 2-(5-chloro-2-hydroxyphenyl)-5-(4-nitrophenoxy)-1H-isoindole-1,3(2H)-dione. These compounds could have improved efficacy and reduced toxicity compared to 2-(5-chloro-2-hydroxyphenyl)-5-(4-nitrophenoxy)-1H-isoindole-1,3(2H)-dione. Finally, the role of GSK-3β in various cellular processes is still not fully understood, and further research is needed to elucidate its functions and potential therapeutic applications.
Conclusion
In conclusion, 2-(5-chloro-2-hydroxyphenyl)-5-(4-nitrophenoxy)-1H-isoindole-1,3(2H)-dione is a chemical compound with potential therapeutic applications in cancer and inflammatory diseases. Its well-defined mechanism of action and availability in high purity make it a useful tool for scientific research. However, further studies are needed to determine its efficacy and safety in animal models and clinical trials. The development of more potent and selective GSK-3β inhibitors based on the structure of 2-(5-chloro-2-hydroxyphenyl)-5-(4-nitrophenoxy)-1H-isoindole-1,3(2H)-dione could also lead to improved therapeutic options for various diseases.
合成方法
The synthesis of 2-(5-chloro-2-hydroxyphenyl)-5-(4-nitrophenoxy)-1H-isoindole-1,3(2H)-dione involves the condensation of 5-chloro-2-hydroxybenzoic acid and 4-nitrophthalic anhydride in the presence of a catalyst. The resulting product is then subjected to a series of purification steps to obtain the pure compound. This method has been optimized to achieve high yields and purity, making it suitable for large-scale production.
科学研究应用
2-(5-chloro-2-hydroxyphenyl)-5-(4-nitrophenoxy)-1H-isoindole-1,3(2H)-dione has been extensively studied for its potential therapeutic applications. It has been shown to have anti-inflammatory, anti-tumor, and anti-angiogenic properties. In preclinical studies, 2-(5-chloro-2-hydroxyphenyl)-5-(4-nitrophenoxy)-1H-isoindole-1,3(2H)-dione has demonstrated efficacy in inhibiting the growth of various cancer cell lines, including breast, lung, and pancreatic cancer. It has also been shown to reduce inflammation in animal models of rheumatoid arthritis and colitis.
属性
IUPAC Name |
2-(5-chloro-2-hydroxyphenyl)-5-(4-nitrophenoxy)isoindole-1,3-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H11ClN2O6/c21-11-1-8-18(24)17(9-11)22-19(25)15-7-6-14(10-16(15)20(22)26)29-13-4-2-12(3-5-13)23(27)28/h1-10,24H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NRZDCJVNSMBYBL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1[N+](=O)[O-])OC2=CC3=C(C=C2)C(=O)N(C3=O)C4=C(C=CC(=C4)Cl)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H11ClN2O6 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
410.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(5-chloro-2-hydroxyphenyl)-5-(4-nitrophenoxy)-1H-isoindole-1,3(2H)-dione | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![1-[(4-chlorophenyl)sulfonyl]-3-pyridin-3-yl-N-(2-thienylmethyl)-1H-1,2,4-triazol-5-amine](/img/structure/B6080564.png)
![6-(2,4-dimethoxy-3-methylbenzyl)-1,3,3-trimethyl-6-azabicyclo[3.2.1]octane](/img/structure/B6080566.png)

![2-({[2-(4-methoxyphenyl)ethyl]amino}methylene)-5,5-dimethyl-1,3-cyclohexanedione](/img/structure/B6080595.png)
![7-{3-[2-(hydroxymethyl)-1H-benzimidazol-1-yl]propanoyl}-2-methyl-5,6,7,8-tetrahydropyrido[3,4-d]pyrimidin-4(3H)-one](/img/structure/B6080598.png)
![N,N-dibenzyl-2-[(4-chlorophenyl)thio]acetamide](/img/structure/B6080606.png)
![{4-amino-2-[(3-fluorophenyl)amino]-1,3-thiazol-5-yl}(4-methoxyphenyl)methanone](/img/structure/B6080610.png)
![dimethyl [(2-methoxyphenoxy)(phenyl)methyl]phosphonate](/img/structure/B6080612.png)
![8-chloro-N'-[1-(4-hydroxy-6-methyl-2-oxo-2H-pyran-3-yl)ethylidene]-2-phenyl-4-quinolinecarbohydrazide](/img/structure/B6080614.png)
![{1-[5-(1-benzofuran-2-yl)-1,2,4-triazin-3-yl]-3-piperidinyl}(3-pyridinyl)methanone](/img/structure/B6080617.png)
![2-[1-(cyclohexylmethyl)-4-(2,4,5-trimethoxybenzyl)-2-piperazinyl]ethanol](/img/structure/B6080618.png)
![2-[(4,6-dimethyl-2-pyrimidinyl)thio]-N'-(4-hydroxybenzylidene)acetohydrazide](/img/structure/B6080621.png)
![4-chloro-N-{5-[2-(4-morpholinyl)ethyl]-1,3,4-thiadiazol-2-yl}benzamide](/img/structure/B6080631.png)
